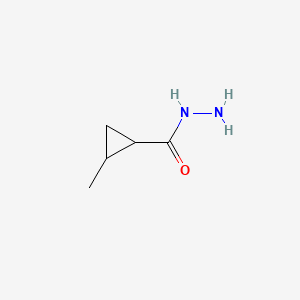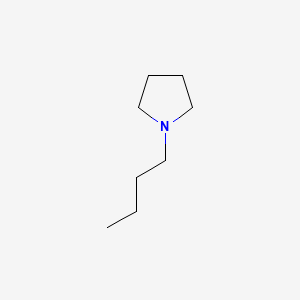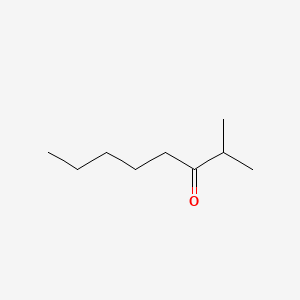
2-甲基环丙烷-1-甲酰肼
描述
2-Methylcyclopropane-1-carbohydrazide is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylcyclopropane-1-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylcyclopropane-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylcyclopropane-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与生物学评估
在 Boztaş 等人的研究中 (2019),研究了具有环丙基部分的溴酚衍生物的合成,其中包括与 2-甲基环丙烷-1-甲酰肼相关的结构。发现这些衍生物是某些酶的有效抑制剂,表明在治疗阿尔茨海默病和帕金森病等疾病中具有潜在应用 (Boztaş et al., 2019)。
对映选择性化学酶促合成
卢加诺等人 (1992) 探索了 1-氨基 2-甲基环丙烷羧酸的对映选择性化学酶促合成,表明在合成结构上类似于 2-甲基环丙烷-1-甲酰肼的化合物方面取得了方法学进展 (Lugano et al., 1992)。
电化学羰基化
Yanilkin 等人 (1996) 对环丙烷衍生物的电化学羰基化进行了研究。这项研究有可能提供与 2-甲基环丙烷-1-甲酰肼等化合物的改性或合成相关的化学过程的见解 (Yanilkin et al., 1996)。
热重排
Bozkaya 和 Özkan (2012) 对 1-乙炔基-2-甲基环丙烷的热重排进行了理论研究,这可以提供有关相关环丙烷衍生物的稳定性和反应性的有价值信息 (Bozkaya & Özkan, 2012)。
抗菌候选物
Al-Wahaibi 等人 (2020) 合成了两种新型 N'-杂芳亚甲基-1-甲酰肼衍生物,并探索了它们的结构特征和抗菌特性。这项研究证明了甲酰肼衍生物在开发新型抗菌剂方面的潜力 (Al-Wahaibi et al., 2020)。
安全和危害
生化分析
Biochemical Properties
2-Methylcyclopropane-1-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrolases and oxidoreductases, leading to changes in the catalytic activity of these enzymes
Cellular Effects
The effects of 2-Methylcyclopropane-1-carbohydrazide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-Methylcyclopropane-1-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux within cells. Furthermore, 2-Methylcyclopropane-1-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylcyclopropane-1-carbohydrazide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylcyclopropane-1-carbohydrazide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Methylcyclopropane-1-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including changes in enzyme activity, gene expression, and cellular metabolism . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-Methylcyclopropane-1-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways related to carbohydrate and lipid metabolism, leading to changes in the levels of key metabolites
Transport and Distribution
The transport and distribution of 2-Methylcyclopropane-1-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of the compound in specific cellular compartments, affecting its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of 2-Methylcyclopropane-1-carbohydrazide is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications
属性
IUPAC Name |
2-methylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(3)5(8)7-6/h3-4H,2,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPEAHLEMYMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980685 | |
| Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63884-38-8 | |
| Record name | Hydrazine, N-((2-methylcyclopropyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclopropane-1-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















